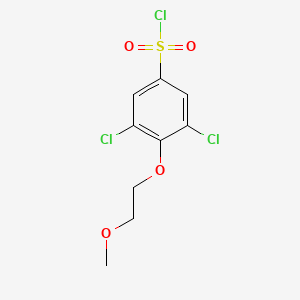

3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride

描述

3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C9H9Cl3O4S and a molecular weight of 319.59 g/mol . It is known for its unique chemical structure, which includes two chlorine atoms, a methoxyethoxy group, and a sulfonyl chloride group attached to a benzene ring . This compound is used in various scientific research applications due to its reactivity and functional properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(2-methoxyethoxy)benzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 3 and 5 positions on the benzene ring . The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the process is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product . The industrial methods also incorporate purification steps such as recrystallization or distillation to remove impurities and achieve the desired product quality .

化学反应分析

Types of Reactions

3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from these reactions include various sulfonamide, sulfonate, and sulfonothioate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

科学研究应用

Organic Synthesis

3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. Its sulfonyl chloride functional group can undergo substitution reactions with various nucleophiles, including:

- Amines : Forming sulfonamide derivatives.

- Alcohols : Leading to sulfonate derivatives.

- Thiols : Resulting in sulfonothioate derivatives.

These derivatives serve as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Biological Research

In biological contexts, this compound is employed to modify biomolecules such as proteins and peptides. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack from amino acid side chains. This property is exploited in studying protein structure and function, facilitating investigations into enzyme mechanisms and protein interactions .

Medicinal Chemistry

The compound plays a role as an intermediate in the development of pharmaceutical agents. Its derivatives have shown potential therapeutic activities, particularly in antimicrobial applications. For instance, related sulfonamide compounds have demonstrated effectiveness against various bacterial strains by inhibiting folic acid synthesis—an essential process for bacterial growth .

Case Studies and Research Findings

Several studies have investigated the biological activity and synthetic utility of this compound:

- Antimicrobial Activity : Research has shown that derivatives exhibit significant antibacterial properties against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. These compounds inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), crucial for folic acid synthesis .

- Cytotoxicity Assessments : Initial studies indicate potential cytotoxic effects on mammalian cell lines at certain concentrations. Further research is needed to define safe dosage levels for therapeutic applications .

作用机制

The mechanism of action of 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

相似化合物的比较

Similar Compounds

4-(2-Methoxyethoxy)benzenesulfonyl chloride: Lacks the chlorine substituents on the benzene ring, resulting in different reactivity and applications.

3,5-Dichlorobenzenesulfonyl chloride: Lacks the methoxyethoxy group, which affects its solubility and reactivity.

Uniqueness

3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is unique due to the presence of both chlorine atoms and the methoxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in specific synthetic applications and research studies .

生物活性

3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and findings from relevant studies.

- Molecular Formula : C11H12Cl2O3S

- Molecular Weight : 303.19 g/mol

- CAS Number : 1178105-28-6

- Structure : The compound features a sulfonyl chloride functional group attached to a dichlorobenzene ring with a methoxyethoxy substituent.

Synthesis and Characterization

The synthesis of this compound typically involves the chlorination of 4-(2-methoxyethoxy)benzenesulfonyl chloride. Characterization is performed using techniques such as:

- NMR Spectroscopy : Used to confirm the structure and purity of the compound.

- Mass Spectrometry (MS) : Provides molecular weight confirmation.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The biological activity of this compound has been evaluated through various assays:

-

Antibacterial Activity :

- Studies have shown that related sulfonamide compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria.

- For instance, compounds derived from similar structures were tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth.

-

Mechanism of Action :

- Sulfonamides are known to inhibit bacterial folic acid synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. This mechanism is crucial for their antibacterial efficacy.

Cytotoxicity and Safety

While evaluating the biological activity, it is essential to consider the cytotoxic effects of the compound:

- Cytotoxicity Assays : Preliminary studies suggest that certain concentrations may exhibit cytotoxic effects on mammalian cell lines. Further research is needed to establish safe dosage levels for potential therapeutic applications.

Case Studies and Research Findings

Several studies have highlighted the biological potential of sulfonyl chlorides, including this compound:

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3,5-Dichloro-4-(2-methoxyethoxy)benzene-1-sulfonyl chloride, and what are the critical reaction parameters?

- Methodological Answer : Synthesis typically involves multi-step functionalization. For example, sulfonyl chloride groups can be introduced via chlorosulfonation of a phenolic precursor. A reflux setup (e.g., ethanol with glacial acetic acid as a catalyst) is often used for condensation reactions, followed by solvent evaporation under reduced pressure . Key parameters include:

- Temperature : Reflux conditions (~78°C for ethanol).

- Catalyst : Acidic catalysts (e.g., glacial acetic acid) to promote electrophilic substitution.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns and methoxyethoxy group integration .

- IR Spectroscopy : Peaks at ~1370 cm (S=O stretching) and ~1170 cm (S-O stretching) confirm sulfonyl chloride functionality.

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers mitigate the high reactivity of the sulfonyl chloride group during synthetic procedures?

- Methodological Answer :

- Controlled Conditions : Use anhydrous solvents and inert atmospheres (N/Ar) to prevent hydrolysis.

- Low Temperatures : Conduct reactions at 0–5°C to slow unintended side reactions (e.g., with moisture).

- Protecting Groups : Temporarily protect reactive sites (e.g., amines or hydroxyls) during multi-step syntheses .

Q. What strategies resolve contradictions in crystallographic data for structurally similar sulfonyl chlorides?

- Methodological Answer :

- Software Tools : Use SHELX programs (e.g., SHELXL for refinement) to handle twinning or disorder in crystal structures .

- Validation Metrics : Cross-check R-factors, electron density maps, and hydrogen bonding networks.

- Complementary Data : Pair X-ray diffraction with DFT calculations to validate bond lengths/angles .

Q. How does the 2-methoxyethoxy substituent influence electronic effects and regioselectivity in nucleophilic reactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxyethoxy group donates electron density via resonance, deactivating the benzene ring and directing electrophiles to meta/para positions relative to the sulfonyl chloride.

- Steric Effects : The substituent’s bulk may hinder reactions at adjacent positions, favoring selectivity for less sterically crowded sites. Computational modeling (e.g., DFT) can predict reactivity trends .

属性

IUPAC Name |

3,5-dichloro-4-(2-methoxyethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl3O4S/c1-15-2-3-16-9-7(10)4-6(5-8(9)11)17(12,13)14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULQBLQKMWWWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。